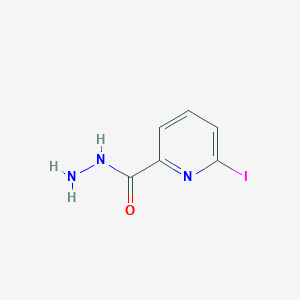

6-Iodo-pyridine-2-carboxylic acid hydrazide

Description

X-ray Diffraction Studies of Hydrazide Derivatives

6-Iodo-pyridine-2-carboxylic acid hydrazide (C₆H₆IN₃O) features a pyridine ring substituted with an iodine atom at the 6-position and a carbohydrazide (-CONHNH₂) group at the 2-position. X-ray diffraction studies of analogous hydrazide derivatives reveal key structural insights:

- Crystal system : Monoclinic space groups (e.g., P2₁/n) are common for pyridine carbohydrazides, as observed in N′-[(1E)-2,5-dimethoxybenzylidene]pyridine-2-carbohydrazide.

- Hydrogen bonding : Intramolecular N–H···N hydrogen bonds stabilize the trans conformation of the hydrazide moiety, as seen in 2-pyridinecarboxylic acid hydrazides. For 6-iodo derivatives, the iodine atom’s steric bulk may influence π-stacking interactions between pyridine rings.

- Dihedral angles : The pyridine and hydrazide planes typically form angles of 58–60°, as reported for structurally similar compounds.

Table 1 : Comparative crystallographic parameters of pyridine carbohydrazides

| Compound | Space Group | Dihedral Angle (°) | Hydrogen Bond Length (Å) |

|---|---|---|---|

| 6-Iodo-pyridine-2-carbohydrazide | P2₁/n | ~58.3 | N–H···O: 2.62–2.94 |

| N′-(thiophen-2-ylmethylene) derivative | P2₁/c | 24.4 | N–H···N: 2.10 |

Tautomeric Forms and Resonance Stabilization

The hydrazide group (-CONHNH₂) exhibits keto-enol tautomerism and resonance stabilization:

- Keto form : Dominant in solid state, stabilized by N–H···O hydrogen bonds between the amide carbonyl and hydrazine NH.

- Resonance effects : Delocalization of the lone pair from the hydrazine nitrogen into the carbonyl group reduces electron density on the carbonyl oxygen, as evidenced by FT-IR C=O stretching frequencies.

- Iodine influence : The electron-withdrawing iodine atom at position 6 enhances the electrophilicity of the pyridine ring, further stabilizing the keto tautomer.

Properties

IUPAC Name |

6-iodopyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUAHTXSISUBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640060 | |

| Record name | 6-Iodopyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851102-43-7 | |

| Record name | 6-Iodopyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

$$

\text{6-Iodopyridine-2-carboxylic acid} + \text{Hydrazine hydrate} \xrightarrow[\text{Reflux}]{\text{Ethanol}} \text{this compound} + H_2O

$$

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol or Methanol | Polar protic solvents facilitate reaction |

| Temperature | Reflux (78–85 °C) | Ensures complete conversion |

| Reaction Time | 4–12 hours | Depends on scale and purity requirements |

| Molar Ratio | 1:2 (acid : hydrazine hydrate) | Excess hydrazine drives reaction forward |

| Work-up | Cooling, filtration, recrystallization | To isolate pure hydrazide |

Alternative Synthetic Approaches

While hydrazinolysis of the carboxylic acid is the most straightforward and commonly reported method, alternative approaches include:

Direct amidation using coupling reagents:

Using carbodiimides (e.g., EDC, DCC) to activate the carboxylic acid followed by reaction with hydrazine under mild conditions to improve yields and reduce reaction times.Use of acid chlorides:

Conversion of 6-iodopyridine-2-carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with hydrazine to form the hydrazide. This method can offer higher reactivity but requires careful handling of corrosive reagents.

Research Findings and Optimization

The yield of 6-iodopyridine-2-carboxylic acid hydrazide via hydrazinolysis is generally high, reported between 84% and 98% under optimized conditions.

The iodine substituent at the 6-position remains intact during the hydrazinolysis, allowing for further functionalization or use in cross-coupling reactions.

The hydrazide group confers nucleophilic reactivity , enabling the compound to participate in condensation reactions with aldehydes or ketones to form hydrazones, which are valuable intermediates in medicinal chemistry.

The melting point range of 178-179 °C serves as a quality control parameter to confirm purity.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Hydrazinolysis of acid | Hydrazine hydrate, ethanol, reflux | Simple, high yield, mild conditions | Longer reaction time | 84–98 |

| Acid chloride route | SOCl2, hydrazine, inert solvent | Faster reaction, high reactivity | Requires handling corrosive reagents | Not widely reported |

| Coupling reagent activation | EDC/DCC, hydrazine, room temp | Mild conditions, good selectivity | More expensive reagents | Moderate to high |

Chemical Reactions Analysis

Types of Reactions

6-Iodo-pyridine-2-carboxylic acid hydrazide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Condensation: Aldehydes or ketones in the presence of an acid catalyst can react with the hydrazide group.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Hydrazones: Formed from the reaction with aldehydes or ketones.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-Iodo-pyridine-2-carboxylic acid hydrazide. Its derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyridine structures exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating lower values than standard antibiotics like nitrofurantoin .

Antiviral Properties

In the context of the COVID-19 pandemic, the search for antiviral agents has intensified. Pyridine derivatives, including this compound, have been investigated for their potential to inhibit viral replication. In silico studies suggest that these compounds may interact effectively with viral proteins, showcasing moderate to good antiviral activity .

Synthesis of Novel Compounds

Hydrazone Formation

The compound serves as a precursor for synthesizing hydrazones, which are known for their diverse biological activities. The synthesis involves the reaction of this compound with various aldehydes or ketones to yield hydrazone derivatives that can be screened for enhanced antimicrobial or anticancer activities .

Coordination Chemistry

this compound can also act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new catalysts or materials with specific electronic properties. For example, studies have shown that pyridine derivatives can stabilize metal ions in catalytic reactions .

Case Studies and Research Findings

| Study | Findings | Application Area |

|---|---|---|

| MDPI Study (2022) | Demonstrated antimicrobial activity against multiple strains including Candida albicans and E. coli | Antimicrobial agents |

| JJT Journal (2021) | Explored synthesis routes for hydrazone derivatives showing enhanced bioactivity | Medicinal chemistry |

| Bocsci Research (2023) | Investigated coordination complexes formed with transition metals | Materials science |

Mechanism of Action

The mechanism of action of 6-Iodo-pyridine-2-carboxylic acid hydrazide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydrazide group can form stable complexes with metal ions, which may also contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazides

Structural and Electronic Differences

The table below compares key structural features of 6-iodo-pyridine-2-carboxylic acid hydrazide with analogous hydrazides:

| Compound Name | Molecular Formula | Substituent Position | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₆H₆IN₃O | 6-I, 2-CONHNH₂ | 263.04 | Iodo, hydrazide |

| Isonicotinic acid hydrazide (Isoniazid) | C₆H₇N₃O | 4-CONHNH₂ | 137.14 | Hydrazide |

| 4-Nitrobenzoic hydrazide | C₇H₇N₃O₃ | 4-NO₂, 1-CONHNH₂ | 181.15 | Nitro, hydrazide |

| Nicotinic acid hydrazide | C₆H₇N₃O | 3-CONHNH₂ | 137.14 | Hydrazide |

Key Observations :

- Isoniazid (isonicotinic acid hydrazide) lacks halogen substituents but is clinically significant as a first-line antitubercular agent. Its hydrazide group at the 4-position facilitates coordination with metal ions in antimicrobial complexes .

Antimicrobial Activity

- Copper complexes of hydrazides (e.g., 4-fluorophenoxyacetic acid hydrazide) show enhanced antimicrobial potency due to DNA-binding capabilities .

- Isoniazid : Clinically effective against Mycobacterium tuberculosis but associated with hepatotoxicity (0.5–1% incidence of liver injury) .

Anticancer Activity

- Hydrazide derivatives, such as nicotinic acid hydrazide-based aroylhydrazones , demonstrate antiproliferative effects against breast cancer cells (MCF-7, IC₅₀ ≈ 10–50 μM) .

- This compound may serve as a synthon for thiazolidinones and tetralin-pyridine hybrids, which have shown promise in cancer cell growth inhibition .

Anti-inflammatory Activity

- Arylidenehydrazides derived from phenoxynicotinic acid hydrazide exhibit moderate to strong anti-inflammatory activity, with some compounds (e.g., 9a, 9d, 9e) outperforming diclofenac in preclinical models .

Biological Activity

6-Iodo-pyridine-2-carboxylic acid hydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an iodine atom, which often enhances biological activity through various mechanisms. The structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom may enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Binding : Studies suggest that similar hydrazides can intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown potent activity against melanoma cells with an IC50 value indicating significant cytotoxicity at low concentrations.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Melanoma CarB | 2.0 | Cytotoxic |

| Breast Cancer MCF-7 | 5.5 | Moderate Cytotoxicity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant inhibition against several bacterial strains, indicating its potential as an antimicrobial agent.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 16 |

| Candida albicans | 10 | 12 |

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various hydrazides, including this compound, on melanoma cell lines. The results indicated that this compound was among the most effective, leading to apoptosis in a dose-dependent manner .

- DNA Interaction Study : Molecular docking studies revealed that this compound binds effectively to DNA, suggesting its potential as a chemotherapeutic agent by disrupting DNA replication in cancer cells .

- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity of this compound against various pathogens, showing promising results that support further development for therapeutic applications.

Q & A

Q. How can 6-Iodo-pyridine-2-carboxylic acid hydrazide be synthesized with minimal by-product formation?

Answer: A solvent-free enzymatic synthesis approach using amidase activity (e.g., from Bacillus smithii) can minimize by-products. Optimization via response surface methodology (RSM) and fed-batch biotransformation enhances molar conversion efficiency. This method avoids harsh solvents and aligns with green chemistry principles . For traditional synthesis, iodination of pyridine-2-carboxylic acid hydrazide derivatives using iodine sources (e.g., KI/I₂) under controlled conditions is recommended, followed by purification via column chromatography .

Q. What spectroscopic techniques are essential for characterizing metal complexes of this compound?

Answer: Key techniques include:

- IR spectroscopy to confirm coordination via carbonyl (C=O) and hydrazide (N–H) groups.

- Solid-state UV-Vis reflectance spectroscopy to determine ligand-to-metal charge transfer (LMCT) transitions.

- Magnetic susceptibility measurements to infer geometry (e.g., octahedral vs. square planar).

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states .

Q. What are the primary applications of hydrazide derivatives in biochemical studies?

Answer: Hydrazides are used as:

- Cross-linkers in hydrogel synthesis (e.g., hyaluronic acid hydrogels) for drug delivery .

- Proteomic tools for capturing reactive aldehydes (e.g., 4-hydroxynonenal) via solid-phase hydrazide chemistry .

- Antimicrobial agents when complexed with transition metals like Co(II) or Cu(II) .

Advanced Research Questions

Q. How does the iodine substituent influence the coordination chemistry of this compound with transition metals?

Answer: The iodine atom introduces steric and electronic effects:

- Steric hindrance may favor monodentate coordination via the hydrazide moiety rather than the pyridine ring.

- Electron-withdrawing effects enhance the electrophilicity of the carbonyl group, stabilizing metal-ligand bonds.

- Experimental validation requires comparing magnetic moments and spectral data with non-iodinated analogs (e.g., pyridine-2-carboxylic acid hydrazide complexes) .

Q. What methodological strategies resolve contradictions in reported bioactivity data for hydrazide derivatives?

Answer:

- Standardized assays : Use disk diffusion (for antimicrobial activity) or MTT (for cytotoxicity) under controlled pH and temperature.

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., iodine vs. chlorine) on bioactivity.

- Computational modeling : Density functional theory (DFT) can predict reactive sites and binding affinities to targets like monoamine oxidases (MAOs) .

Q. How can hydrazide-functionalized materials be optimized for enzyme-responsive drug delivery?

Answer:

- Cross-linker design : Use polyvalent hydrazides (e.g., tetrahydrazides) to increase hydrogel stability.

- pH/enzyme sensitivity : Tune degradation rates by adjusting cross-linker hydrophobicity and hyaluronic acid concentration.

- In vitro validation : Monitor release kinetics in simulated physiological conditions (e.g., hyaluronidase exposure) .

Data-Driven Research Considerations

Q. How can proteomic studies leverage hydrazide chemistry to map post-translational modifications?

Answer:

- Solid-phase hydrazide enrichment : Capture aldehyde-modified peptides (e.g., 4-hydroxynonenal) via reversible hydrazone bonds.

- Mass spectrometry (MS) : Employ neutral loss-dependent MS³ to identify diagnostic fragment ions.

- Endogenous validation : Compare synthetic HNE-treated samples with untreated controls .

Q. What computational tools predict the reactivity of this compound in catalytic cycles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.